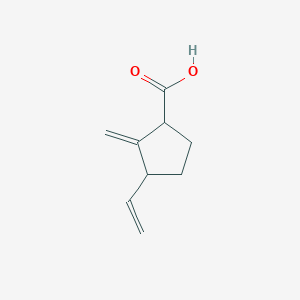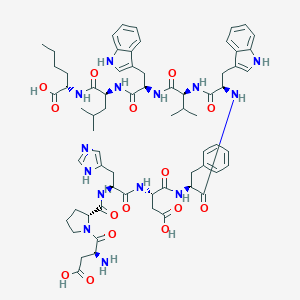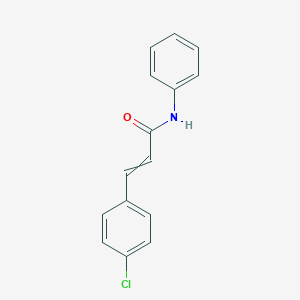
3-(4-chlorophenyl)-N-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-phenylprop-2-enamide, also known as Clomiphene, is a nonsteroidal fertility drug that is used to stimulate ovulation in women. It is also used in the treatment of male infertility and for other medical conditions such as polycystic ovary syndrome (PCOS). Clomiphene has been widely used in scientific research due to its ability to modulate the hypothalamic-pituitary-gonadal axis.
Mecanismo De Acción
3-(4-chlorophenyl)-N-phenylprop-2-enamide works by binding to the estrogen receptors in the hypothalamus and blocking the negative feedback mechanism that inhibits the release of LH and FSH. This leads to an increase in the levels of LH and FSH, which stimulates ovulation in women and increases testosterone production in men. 3-(4-chlorophenyl)-N-phenylprop-2-enamide has a selective estrogen receptor modulator (SERM) activity, meaning it can act as an estrogen agonist or antagonist depending on the tissue it is acting on.
Efectos Bioquímicos Y Fisiológicos
3-(4-chlorophenyl)-N-phenylprop-2-enamide has been shown to have several biochemical and physiological effects on the body. In women, it increases the levels of LH and FSH, which stimulates ovulation. In men, it increases the levels of testosterone, which can improve sperm production and motility. 3-(4-chlorophenyl)-N-phenylprop-2-enamide has also been shown to increase the levels of estradiol, which can have both positive and negative effects on the body depending on the dose and duration of treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-N-phenylprop-2-enamide has several advantages for lab experiments, including its ability to induce ovulation in women and increase testosterone levels in men. It is also relatively inexpensive and widely available. However, 3-(4-chlorophenyl)-N-phenylprop-2-enamide has some limitations, including its potential to cause side effects such as hot flashes, mood changes, and headaches. It can also interfere with the accuracy of certain hormone assays, which may affect the interpretation of research data.
Direcciones Futuras
There are several potential future directions for the use of 3-(4-chlorophenyl)-N-phenylprop-2-enamide in scientific research. One area of interest is its potential use in the treatment of male hypogonadism, which is characterized by low testosterone levels. 3-(4-chlorophenyl)-N-phenylprop-2-enamide has been shown to increase testosterone levels in men with hypogonadism, and further research is needed to determine its long-term safety and effectiveness. Another area of interest is its potential use in the treatment of breast cancer, as it has been shown to have both estrogen agonist and antagonist activity depending on the tissue it is acting on. Further research is needed to determine the optimal dose and duration of treatment for breast cancer patients. Additionally, 3-(4-chlorophenyl)-N-phenylprop-2-enamide has been studied for its potential use in the treatment of female infertility caused by PCOS, and further research is needed to determine its safety and effectiveness in this population.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-N-phenylprop-2-enamide is a nonsteroidal fertility drug that has been widely used in scientific research due to its ability to modulate the hypothalamic-pituitary-gonadal axis. It is synthesized by a multi-step process and has several biochemical and physiological effects on the body. 3-(4-chlorophenyl)-N-phenylprop-2-enamide has several advantages for lab experiments, but also has some limitations. There are several potential future directions for the use of 3-(4-chlorophenyl)-N-phenylprop-2-enamide in scientific research, and further studies are needed to determine its safety and effectiveness in these areas.
Métodos De Síntesis
3-(4-chlorophenyl)-N-phenylprop-2-enamide is synthesized by reacting 4-chlorobenzaldehyde with phenylhydrazine to form 4-(4-chlorophenyl) hydrazine. The resulting compound is then condensed with ethyl acetoacetate to form 3-(4-chlorophenyl)-N-phenylprop-2-enamide. The synthesis of 3-(4-chlorophenyl)-N-phenylprop-2-enamide is a multi-step process that requires careful attention to detail to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-phenylprop-2-enamide has been extensively used in scientific research to study the regulation of the hypothalamic-pituitary-gonadal axis. It is used to induce ovulation in women with infertility and has been shown to increase the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in the body. 3-(4-chlorophenyl)-N-phenylprop-2-enamide has also been used to treat male infertility by increasing the levels of testosterone in the body. Additionally, 3-(4-chlorophenyl)-N-phenylprop-2-enamide has been studied for its potential use in the treatment of PCOS, endometriosis, and other medical conditions.
Propiedades
Número CAS |
101681-92-9 |
|---|---|
Nombre del producto |
3-(4-chlorophenyl)-N-phenylprop-2-enamide |
Fórmula molecular |
C15H12ClNO |
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C15H12ClNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h1-11H,(H,17,18) |
Clave InChI |
SKAAIEVEVCBTTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Sinónimos |
(E)-3-(4-Chlorophenyl)-N-phenylacrylamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



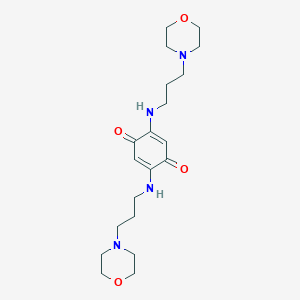
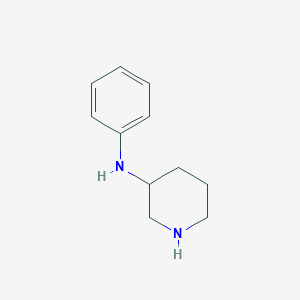
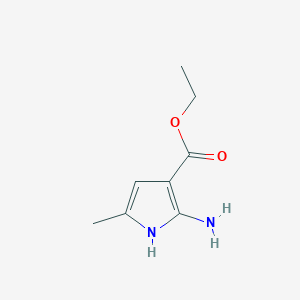
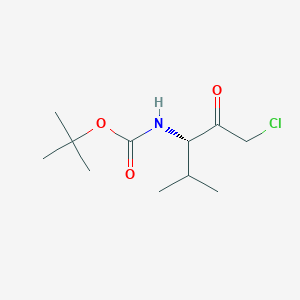
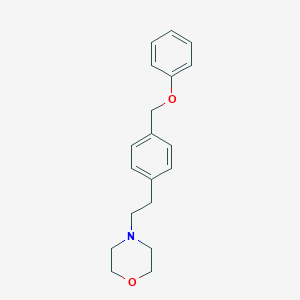
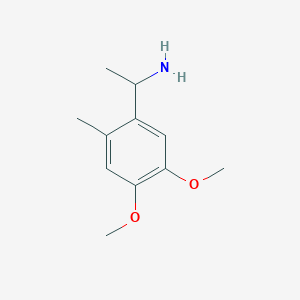
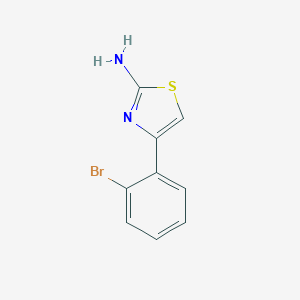
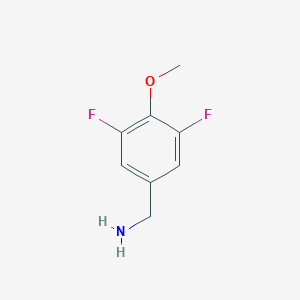
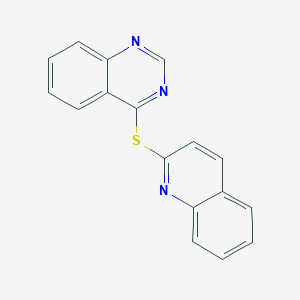

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)
